REACTION_CXSMILES
|
[C:1]([NH:4][C:5](=[CH2:10])[C:6]([O:8][CH3:9])=[O:7])(=[O:3])[CH3:2].C(O[K])(C)(C)C.C1(C)C=CC=CC=1>CC(O)(C)C>[C:1]([NH:4][CH:5]([CH3:10])[C:6]([O:8][CH3:9])=[O:7])(=[O:3])[CH3:2]
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
143 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)OC)=C
|
Name
|
[CuBr((S)-SEGPHOS)]n
|
Quantity
|
22.6 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
33.6 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O[K]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under a hydrogen pressure of 3.0 MPa at 85° C. for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([NH:4][C:5](=[CH2:10])[C:6]([O:8][CH3:9])=[O:7])(=[O:3])[CH3:2].C(O[K])(C)(C)C.C1(C)C=CC=CC=1>CC(O)(C)C>[C:1]([NH:4][CH:5]([CH3:10])[C:6]([O:8][CH3:9])=[O:7])(=[O:3])[CH3:2]
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
143 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)OC)=C
|
Name
|
[CuBr((S)-SEGPHOS)]n
|
Quantity
|
22.6 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
33.6 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O[K]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under a hydrogen pressure of 3.0 MPa at 85° C. for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([NH:4][C:5](=[CH2:10])[C:6]([O:8][CH3:9])=[O:7])(=[O:3])[CH3:2].C(O[K])(C)(C)C.C1(C)C=CC=CC=1>CC(O)(C)C>[C:1]([NH:4][CH:5]([CH3:10])[C:6]([O:8][CH3:9])=[O:7])(=[O:3])[CH3:2]
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
143 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)OC)=C
|
Name
|
[CuBr((S)-SEGPHOS)]n
|
Quantity
|
22.6 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
33.6 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O[K]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under a hydrogen pressure of 3.0 MPa at 85° C. for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |